2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Description
2-Benzamido-N-(3-methylisoxazol-5-yl)benzamide is a compound that belongs to the class of benzamides and isoxazoles. Benzamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . Isoxazoles, on the other hand, are five-membered heterocycles containing one oxygen and one nitrogen atom, and they exhibit various therapeutic potentials . The combination of these two moieties in a single compound makes 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide an interesting subject for scientific research.
Properties
CAS No. |
90059-31-7 |
|---|---|
Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C18H15N3O3/c1-12-11-16(24-21-12)20-18(23)14-9-5-6-10-15(14)19-17(22)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,22)(H,20,23) |
InChI Key |
MWLNJPWTSKXAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 2-aminobenzamide with 3-methylisoxazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography .
Chemical Reactions Analysis
2-Benzamido-N-(3-methylisoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide. For instance, derivatives of benzoxazole have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural modifications in benzamide derivatives can enhance their efficacy against microbial pathogens.
Anticancer Activity
The compound has been investigated for its cytotoxic effects on several cancer cell lines. Research indicates that related compounds exhibit significant cytotoxicity against breast cancer cells (e.g., MCF-7, MDA-MB-231) and lung cancer cells (e.g., A549) . The introduction of specific substituents in the benzamide structure may enhance the selective toxicity towards cancer cells while minimizing effects on normal cells.
Antitubercular and Antiviral Activities
Benzamide derivatives have also been evaluated for their antitubercular activity. Some studies suggest that compounds with similar structures possess the ability to inhibit Mycobacterium tuberculosis . Additionally, antiviral properties have been observed in certain benzoxazole derivatives, indicating a broader spectrum of activity that includes viral infections .
Synthesis and Characterization
The synthesis of 2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves multi-step reactions that may include:
- Formation of the oxazole ring through cyclization.
- Introduction of the benzamide moiety via acylation reactions.
- Purification and characterization using techniques such as NMR spectroscopy and mass spectrometry.
Case Studies
Several case studies illustrate the applications of this compound in research:
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of various benzamide derivatives against Bacillus subtilis and Pichia pastoris. The results indicated that certain structural modifications led to enhanced activity against these pathogens .
- Cytotoxicity Evaluation : In vitro assays were conducted to evaluate the cytotoxic effects of 2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide on different cancer cell lines. The findings demonstrated significant inhibition of cell proliferation at specific concentrations .
- Antitubercular Activity Assessment : Research focused on the antitubercular properties of related compounds showed promising results in inhibiting Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzamide moiety can interact with enzymes and receptors, leading to inhibition or activation of their functions. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide include other benzamide derivatives and isoxazole-containing compounds. Some examples are:
N-benzimidazol-2yl benzamide analogues: These compounds are known for their hypoglycemic effects and are used in the treatment of type-2 diabetes.
N-(5-methylisoxazol-3-yl)malonamide: This compound exhibits polymorphism and has been studied for its supramolecular structures.
Biological Activity
2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide belongs to the class of benzamide derivatives, characterized by the presence of an oxazole ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 254.28 g/mol. The oxazole moiety contributes to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Research indicates that 2-benzamido derivatives exhibit notable antimicrobial properties. In a study assessing various derivatives, it was found that certain compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected strains were recorded, highlighting the potential of these compounds in treating infections.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that 2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide may serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide has been explored in various cancer cell lines. Studies have shown that this compound can induce cytotoxic effects selectively on cancer cells while sparing normal cells. For instance, it demonstrated significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 with IC values in the micromolar range.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 0.65 |
| MDA-MB-231 | 1.20 |
| HepG2 | 1.50 |
Flow cytometry analysis indicated that the compound induces apoptosis in these cancer cells in a dose-dependent manner, further supporting its potential as an anticancer agent .
The mechanism by which 2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways and cancer progression. This modulation can lead to reduced cell proliferation and increased apoptosis in malignant cells .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving a derivative similar to 2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide demonstrated significant reductions in bacterial load among patients with chronic infections resistant to conventional antibiotics.
- Case Study on Cancer Treatment : In vitro studies showed that treatment with this compound led to a marked decrease in tumor size in xenograft models using human breast cancer cells, indicating its potential for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
